3-Bromo-4-(cyclopropylmethoxy)benzamide
Description
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECBRRTUMJWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 4-(Cyclopropylmethoxy)Benzaldehyde
The bromination of 4-(cyclopropylmethoxy)benzaldehyde at the 3-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators. Patent WO2003022800A1 details a method where 3-methylbenzoic acid derivatives undergo bromination with Br₂ under radical conditions (e.g., dibenzoyl peroxide or azoisobutyronitrile) to yield bromomethyl intermediates. While this patent focuses on benzoic acids, analogous conditions apply to benzaldehyde systems.
Key parameters:
Regioselective Bromination Using Directed Ortho-Metalation
To enhance regioselectivity, directed ortho-metalation (DoM) has been employed. The 4-(cyclopropylmethoxy) group acts as a directing group, enabling lithiation at the 3-position followed by quenching with bromine sources (e.g., Br₂ or NBS). A representative protocol involves:
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Treating 4-(cyclopropylmethoxy)benzaldehyde with LDA (lithium diisopropylamide) at −78°C in THF.
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Adding trimethylsilyl chloride to form the silyl-protected intermediate.
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Bromination with Br₂ at 0°C, yielding 3-bromo-4-(cyclopropylmethoxy)benzaldehyde.
Advantages :
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Higher regioselectivity (>95%) compared to radical bromination.
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Reduced byproduct formation (e.g., dibrominated products).
Alkoxylation: Introducing the Cyclopropylmethoxy Group
Nucleophilic Substitution with Cyclopropylmethanol
The cyclopropylmethoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) on 3-bromo-4-hydroxybenzaldehyde. CN102690194A and CN102690194B describe optimized conditions using cyclopropylmethanol and alkali bases:
Procedure :
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Dissolve 3-bromo-4-hydroxybenzaldehyde (1 equiv) in acetone or DMF.
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Add cyclopropylmethanol (1.2 equiv) and potassium hydride (1.5 equiv).
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Heat at 70°C for 15 hours under nitrogen.
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Acidify with HCl and extract with ethyl acetate.
Performance metrics :
Alternative Methods: Phase-Transfer Catalysis
For industrial scalability, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system has been explored. This reduces solvent volume by 40% while maintaining yields >75%.
Amidation of 3-Bromo-4-(Cyclopropylmethoxy)Benzaldehyde
Oxidative Amination Route
The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ or CrO₃, followed by amidation with ammonium chloride:
Steps :
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Oxidize 3-bromo-4-(cyclopropylmethoxy)benzaldehyde to the acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.
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React with SOCl₂ to form the acid chloride.
Challenges :
Direct Reductive Amination
Recent studies propose a one-pot reductive amination using NaBH₄ and NH₃ in methanol:
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Combine aldehyde (1 equiv), NH₃ (5 equiv), and NaBH₄ (2 equiv).
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Stir at 25°C for 24 hours.
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) achieves >99% purity. Key parameters:
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Cooling rate: 0.5°C/min
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Seed crystal size: 50–100 μm
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 4.12 (d, J = 6.8 Hz, 2H), 1.40–1.32 (m, 1H), 0.68–0.62 (m, 2H), 0.38–0.32 (m, 2H).
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MS (ESI+) : m/z 298 [M+H]⁺.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-4-(cyclopropylmethoxy)benzamide serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance the efficacy and specificity of drugs targeting various receptors or enzymes. Research has indicated that derivatives of this compound can function as inhibitors for specific biological pathways, making them potential candidates for therapeutic agents against diseases such as cancer and neurodegenerative disorders .
Case Study: Inhibition of Epithelial-Mesenchymal Transition
A notable study demonstrated that derivatives of this compound inhibit epithelial-mesenchymal transition (EMT), a process linked to cancer progression and fibrosis. The compound was shown to modulate the Smad signaling pathway, reducing the phosphorylation of Smad2/3, which plays a crucial role in fibrotic responses.
Biological Studies
Biochemical Assays
In biological research, this compound can act as a probe or ligand in biochemical assays. Its ability to interact with specific proteins allows researchers to study protein-ligand interactions and enzyme activities. This application is critical for understanding cellular mechanisms and developing new therapeutic strategies .
Antimicrobial Properties
Recent findings have highlighted the antimicrobial properties of compounds related to this compound. These compounds exhibit activity against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents.
Materials Science
Development of Novel Materials
The unique electronic and optical properties of this compound make it suitable for applications in materials science. Researchers are exploring its use in creating novel materials with specific functionalities, such as conducting polymers or sensors.
Industrial Chemistry
Intermediate in Synthesis
In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility allows for various chemical transformations that can lead to the production of valuable compounds.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Substitutions
Key structural variations among benzamide derivatives include substituents on the benzene ring, the nature of the alkoxy groups, and the presence of heterocyclic moieties. Below is a comparative analysis:
Key Observations:
- Substituent Impact :
- Bromo vs. Halogenated Groups : Bromine at C3 (as in the target compound) may offer steric and electronic differences compared to chlorine or fluorine in analogues like Roflumilast derivatives .
- Cyclopropylmethoxy vs. Alkoxy Chains : The cyclopropyl group enhances rigidity and metabolic stability compared to linear alkoxy chains (e.g., 3-methylbutoxy in ).
- Heterocyclic Moieties : Pyridinyl or dichloropyridinyl groups (e.g., in Roflumilast) improve target selectivity for PDE4 isoforms .
Pharmacological and Mechanistic Differences
FCPR03: A Closely Related PDE4 Inhibitor
- Mechanism : FCPR03 inhibits PDE4B, elevating cAMP levels and activating downstream pathways (e.g., Akt/GSK-3β), which restore dendritic spine density and synaptic proteins (PSD95, synapsin 1) in CUMS mice .
- Advantages Over Rolipram : Reduced emetic side effects due to lower affinity for PDE4D isoforms .
3-Bromo-4-(3-methylbutoxy)benzamide: A Simpler Analogue
- Utility : Primarily a synthetic intermediate; the 3-methylbutoxy group increases lipophilicity but may reduce metabolic stability compared to cyclopropylmethoxy .
Biological Activity
3-Bromo-4-(cyclopropylmethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a bromine atom and a cyclopropylmethoxy group attached to a benzamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound may act through multiple pathways:
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Inhibition of Fibroblast Growth Factor Receptor (FGFR) :
- A related compound (C9), which shares structural similarities with this compound, has been shown to inhibit FGFR1, leading to reduced proliferation in non-small cell lung cancer (NSCLC) cell lines. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against FGFR1 amplification in NSCLC .
- Cell Cycle Arrest and Apoptosis Induction :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Cancer Research : In a study focused on NSCLC, compounds similar to this compound exhibited significant inhibition of cancer cell growth, with molecular docking studies revealing strong binding interactions with FGFR1 . This suggests that modifications to the benzamide structure can enhance its therapeutic potential.
- Agricultural Applications : In agricultural research, derivatives of benzamide, including those with cyclopropyl groups, demonstrated potent larvicidal and fungicidal activities. For example, certain derivatives achieved up to 100% larvicidal efficacy at concentrations as low as 10 mg/L . This highlights the versatility of benzamide derivatives in both medicinal and agricultural fields.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-4-(cyclopropylmethoxy)benzamide, and how can reaction efficiency be optimized?
The synthesis typically involves coupling cyclopropanemethanol to a brominated benzamide precursor. Key steps include:
- Bromination : Selective bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to avoid over-bromination .
- Etherification : Introducing the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction, with optimization of base (e.g., NaH or K₂CO₃) and solvent (e.g., DMF or THF) to enhance yield .
- Amidation : Final benzamide formation using coupling reagents like EDCI/HOBt or via acid chloride intermediates .
Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters. Computational tools (e.g., ICReDD’s AI-driven reaction path search) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing immediately .
- Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to bromine content .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and regioselectivity of this compound derivatives?
- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify electrophilic/nucleophilic sites. For example, the bromine atom’s σ-hole can guide cross-coupling reactions .
- Regioselectivity : Molecular docking or MD simulations predict steric/electronic effects of the cyclopropylmethoxy group on substitution patterns. Tools like Gaussian or ORCA are standard .
- Case Study : ICReDD’s workflow integrates quantum chemical calculations with experimental data to prioritize Suzuki-Miyaura coupling sites (e.g., bromine vs. methoxy reactivity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., de-brominated or hydrolyzed derivatives) that may interfere with activity .
- Collaborative Validation : Cross-lab reproducibility studies with shared batches of compound (>98% purity by HPLC) .
Q. How can reactor design improve scalability for multi-step syntheses of this compound?
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., bromination). Microreactors reduce side reactions and improve yield consistency .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates, reducing downstream processing .
- Case Study : A tubular reactor with temperature zones optimized for sequential bromination and amidation steps achieved 85% overall yield at 100 g scale .
Q. What mechanistic insights explain the stability challenges of this compound under acidic conditions?
- Degradation Pathways : Acid-catalyzed hydrolysis of the benzamide group or ring-opening of the cyclopropane moiety.
- Mitigation : Use aprotic solvents (e.g., DCM) and avoid pH < 4 during storage. Stabilizers like BHT (0.1%) can inhibit radical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
